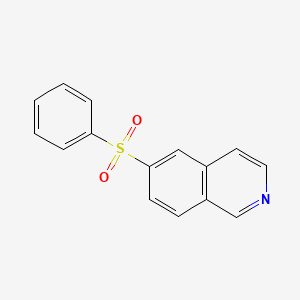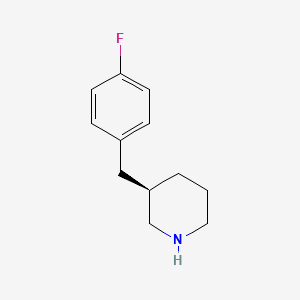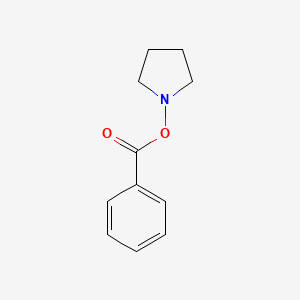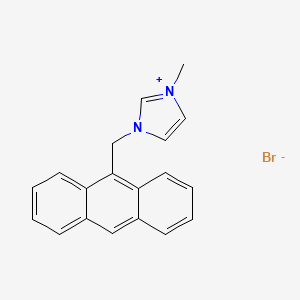
1H-Imidazolium, 3-(9-anthracenylmethyl)-1-methyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazolium, 3-(9-anthracenylmethyl)-1-methyl-, bromide is a compound belonging to the class of imidazolium salts. These salts are known for their unique properties and wide range of applications in various fields, including chemistry, biology, and industry. The compound features an imidazolium core substituted with a 9-anthracenylmethyl group and a methyl group, with bromide as the counterion.
Métodos De Preparación
The synthesis of 1H-Imidazolium, 3-(9-anthracenylmethyl)-1-methyl-, bromide typically involves the following steps:
Synthetic Routes: The preparation begins with the alkylation of imidazole with 9-anthracenylmethyl bromide to form 1-(9-anthracenylmethyl)imidazole. This intermediate is then further alkylated with methyl iodide to yield the desired imidazolium salt.
Reaction Conditions: The reactions are usually carried out in polar solvents such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The use of a base like potassium carbonate can facilitate the alkylation process.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1H-Imidazolium, 3-(9-anthracenylmethyl)-1-methyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracenylmethyl group, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can target the imidazolium core, potentially converting it to imidazole or other reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride, hydroxide, or other anions, to form different imidazolium salts.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reactions are often conducted under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products: The major products depend on the type of reaction. For example, oxidation yields anthraquinone derivatives, while substitution reactions yield different imidazolium salts.
Aplicaciones Científicas De Investigación
1H-Imidazolium, 3-(9-anthracenylmethyl)-1-methyl-, bromide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations. Its unique structure allows it to facilitate reactions with high selectivity and efficiency.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological membranes makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent. The anthracenylmethyl group is known for its ability to intercalate with DNA, which could lead to the development of novel chemotherapeutic agents.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including ionic liquids and conductive polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1H-Imidazolium, 3-(9-anthracenylmethyl)-1-methyl-, bromide involves several molecular targets and pathways:
Molecular Targets: The compound can interact with nucleic acids, proteins, and cell membranes. The anthracenylmethyl group can intercalate with DNA, disrupting replication and transcription processes.
Pathways Involved: The interaction with DNA can trigger apoptosis in cancer cells, making it a potential anticancer agent. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.
Comparación Con Compuestos Similares
1H-Imidazolium, 3-(9-anthracenylmethyl)-1-methyl-, bromide can be compared with other similar compounds:
1H-Imidazolium, 1-(9-anthracenylmethyl)-3-butyl-, chloride: This compound has a butyl group instead of a methyl group, which can affect its solubility and reactivity.
1H-Imidazolium, 1-(9-anthracenyl)-3-methyl-, bromide: This compound lacks the methyl group on the imidazolium core, which can influence its electronic properties and interactions with other molecules.
1H-Imidazolium, 1-(9-anthracenylmethyl)-3-methyl-, chloride: The chloride counterion can alter the compound’s solubility and reactivity compared to the bromide version.
Propiedades
Fórmula molecular |
C19H17BrN2 |
|---|---|
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
1-(anthracen-9-ylmethyl)-3-methylimidazol-3-ium;bromide |
InChI |
InChI=1S/C19H17N2.BrH/c1-20-10-11-21(14-20)13-19-17-8-4-2-6-15(17)12-16-7-3-5-9-18(16)19;/h2-12,14H,13H2,1H3;1H/q+1;/p-1 |
Clave InChI |
PVXAXVCMJBRDGA-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CN(C=C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B14123937.png)
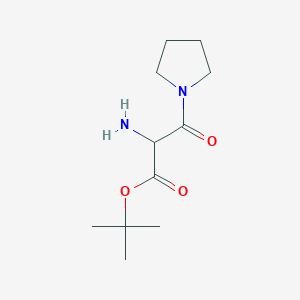
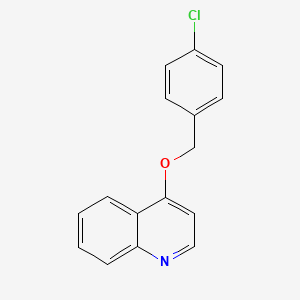
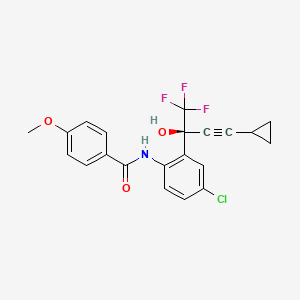
![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123960.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14123961.png)
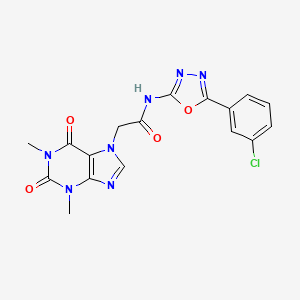
![4-[[(5R)-5-[2-[3,5-bis(trifluoromethyl)phenyl]-1-(2-methyltetrazol-5-yl)ethyl]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14123965.png)
![2-(Dibenzo[b,d]furan-3-yl)acetic acid](/img/structure/B14123976.png)
